[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)-3,5-dihydro-2H-furan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methyl-butanoate dihydrochloride
Description
Valtorcitabine Dihydrochloride (CAS 380886-95-3) is the dihydrochloride salt form of valtorcitabine, a prodrug of the nucleoside analog torcitabine (L-deoxycytidine). It is designed to inhibit hepatitis B virus (HBV) replication by targeting viral DNA polymerase. Upon administration, valtorcitabine is metabolized to its active triphosphate form, which competitively inhibits HBV DNA polymerase, thereby terminating viral DNA chain elongation . Its molecular formula is C₂₄H₂₉N₅O₃, and it is structurally characterized as an L-valine ester of β-L-2’-deoxycytidine . The dihydrochloride salt enhances solubility and stability, critical for oral bioavailability .
Properties
CAS No. |
359689-54-6 |
|---|---|
Molecular Formula |
C14H26Cl2N4O6 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H24N4O6.2ClH/c1-7(2)12(16)13(21)24-18-10(15)3-4-17(14(18)22)11-5-8(20)9(6-19)23-11;;/h3,7-9,11-12,19-20H,4-6,15-16H2,1-2H3;2*1H/t8?,9-,11+,12-;;/m0../s1 |
InChI Key |
RQXZSFSWBBHTQV-RPBDQTOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=CCN(C1=O)[C@H]2CC([C@@H](O2)CO)O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=CCN(C1=O)C2CC(C(O2)CO)O)N)N.Cl.Cl |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDC-300; LDC300; LDC 300; NM-147; NM147; NM 147 monoVal-L-dC; L-dC; NV-02C; val-L-dC; LdC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valtorcitabine dihydrochloride involves the esterification of a nucleoside analog with an amino acid. The process typically includes the following steps:
Preparation of the nucleoside analog: This involves the synthesis of a pyrimidine nucleoside, which is then linked to a ribose sugar lacking a hydroxyl group at position 2.
Esterification with an amino acid: The nucleoside analog is esterified with an amino acid such as valine. This step is crucial for enhancing the bioavailability and pharmacokinetic profile of the compound.
Formation of the dihydrochloride salt: The final step involves the conversion of the esterified nucleoside into its dihydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of valtorcitabine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Valtorcitabine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and ammonia
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Valtorcitabine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is investigated for its antiviral activity, particularly against HBV.
Medicine: Valtorcitabine dihydrochloride is explored as a potential therapeutic agent for the treatment of chronic hepatitis B.
Industry: The compound is used in the development of antiviral drugs and as a reference standard in quality control laboratories
Mechanism of Action
Valtorcitabine dihydrochloride exerts its effects by inhibiting the HBV DNA polymerase enzyme. This enzyme is crucial for the replication of viral DNA. By binding to the active site of the enzyme, valtorcitabine dihydrochloride prevents the incorporation of nucleotides into the growing DNA chain, thereby halting viral replication. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .
Comparison with Similar Compounds
Comparison with Similar Antiviral Compounds
Valtorcitabine Dihydrochloride belongs to the nucleoside analog prodrug class. Below is a detailed comparison with structurally or functionally related compounds (Table 1), followed by mechanistic insights.
Table 1: Structural and Functional Comparison of Antiviral Compounds
| Compound Name | Indication | CAS Number | Molecular Formula | Prodrug Strategy | Salt Form |
|---|---|---|---|---|---|
| Valtorcitabine Dihydrochloride | HBV | 380886-95-3 | C₂₄H₂₉N₅O₃ | L-valine ester | Dihydrochloride |
| Valomaciclovir | Antiviral | 195157-34-7 | C₁₅H₂₄N₆O₄ | Likely valine ester | Not specified |
| Valopicitabine | Antiviral | 640281-90-9 | C₁₅H₂₄N₄O₆ | Unknown | Not specified |
| Valacyclovir* | HSV/VZV | 124832-26-4 | C₁₃H₂₀N₆O₄ | L-valine ester | Hydrochloride |
Key Comparison Points
Structural Features
- Valtorcitabine Dihydrochloride : Contains a β-L-2’-deoxycytidine backbone esterified with L-valine, forming a dihydrochloride salt. This modification improves membrane permeability and metabolic stability .
- Valomaciclovir : Shares a valine ester prodrug motif (inferred from naming convention) but likely targets herpesviruses (e.g., HSV) due to structural similarity to ganciclovir. Its molecular formula (C₁₅H₂₄N₆O₄ ) suggests a smaller, more nitrogen-rich structure compared to valtorcitabine .
- Valopicitabine : Molecular formula C₁₅H₂₄N₄O₆ indicates a distinct nucleoside scaffold, though its exact mechanism remains unspecified in the evidence .
Mechanism of Action
- Valtorcitabine : Converts to torcitabine triphosphate, inhibiting HBV DNA polymerase via chain termination .
- Valomaciclovir: Likely acts as a prodrug for a guanosine analog (e.g., similar to ganciclovir), targeting viral DNA polymerase in herpesviruses .
Pharmacokinetic Advantages
- The dihydrochloride salt in valtorcitabine enhances aqueous solubility, enabling efficient oral absorption compared to non-salt prodrugs . Similar salt strategies are employed in valacyclovir (hydrochloride) to improve bioavailability .
Research Findings and Clinical Implications
- Valtorcitabine Dihydrochloride : Preclinical studies highlight its specificity for HBV over human DNA polymerases, reducing off-target toxicity . However, clinical efficacy data are sparse in the provided evidence.
- Valomaciclovir/Valopicitabine: No direct comparative studies with valtorcitabine are cited, but structural differences suggest divergent antiviral spectra. Valomaciclovir’s nitrogen-rich structure may confer higher potency against DNA viruses like CMV or HSV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
